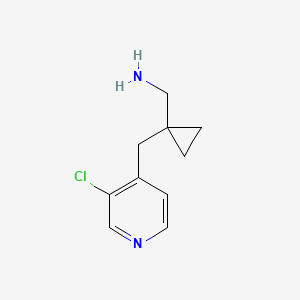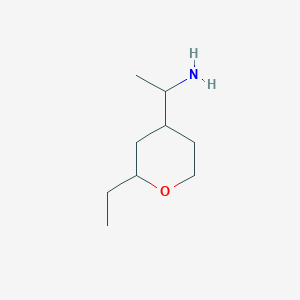
2-(Adamantane-1-carbonyl)-decahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Adamantane-1-carbonyl)-decahydroisoquinoline is a compound that combines the structural features of adamantane and decahydroisoquinoline. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while decahydroisoquinoline is a saturated derivative of isoquinoline. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantane-1-carbonyl)-decahydroisoquinoline typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Reaction with Decahydroisoquinoline: The adamantane-1-carbonyl chloride is then reacted with decahydroisoquinoline in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Adamantane-1-carbonyl)-decahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Adamantane-1-carbonyl)-decahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Utilized in the production of high-performance polymers and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 2-(Adamantane-1-carbonyl)-decahydroisoquinoline involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and proteins. The decahydroisoquinoline portion can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(Adamantane-1-carbonyl)-decahydroisoquinoline can be compared with other adamantane derivatives and decahydroisoquinoline compounds:
Adamantane Derivatives: Compounds like amantadine and memantine, which are used as antiviral and anti-Alzheimer’s drugs, respectively. These compounds share the adamantane core but differ in their functional groups and biological activity.
Decahydroisoquinoline Compounds: Similar compounds include various alkaloids and synthetic derivatives used in medicinal chemistry. These compounds share the decahydroisoquinoline structure but differ in their substituents and pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which confer unique chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H31NO |
|---|---|
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl(1-adamantyl)methanone |
InChI |
InChI=1S/C20H31NO/c22-19(21-6-5-17-3-1-2-4-18(17)13-21)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-18H,1-13H2 |
InChI-Schlüssel |
XRLSYGXRAVSIMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CN(CCC2C1)C(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


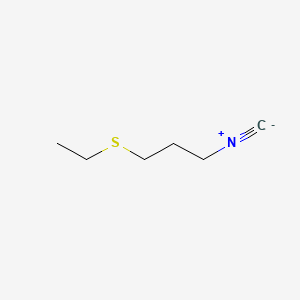
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B13573228.png)
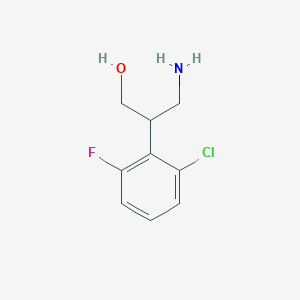
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
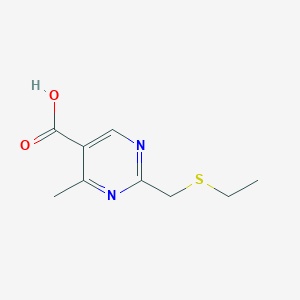
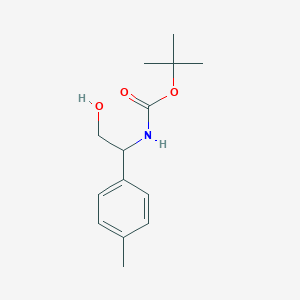

![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
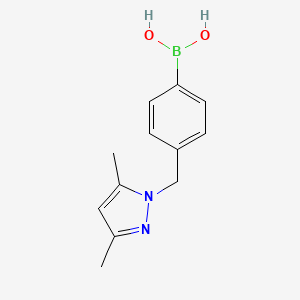
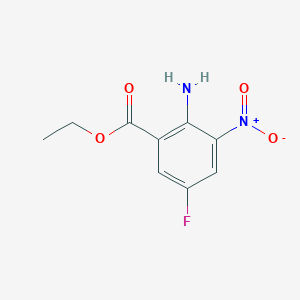

![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)
